molecular formula C12H10BrNO B3145565 4-(3-Bromophenoxy)aniline CAS No. 57688-16-1

4-(3-Bromophenoxy)aniline

Cat. No.: B3145565
CAS No.: 57688-16-1
M. Wt: 264.12 g/mol
InChI Key: HDEVQGBOHMXYPO-UHFFFAOYSA-N
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Description

4-(3-Bromophenoxy)aniline is an organic compound with the molecular formula C₁₂H₁₀BrNO. It consists of a bromophenoxy group attached to an aniline group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenoxy)aniline typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: The nitro group is reduced to an amine group, forming aniline.

    Bromination: Aniline is brominated to introduce the bromine atom at the desired position.

    Etherification: The brominated aniline is reacted with phenol to form the bromophenoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, reduction, bromination, and etherification processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenoxy group to a phenol group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(3-Bromophenoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the aniline group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenoxy)aniline: Similar structure but with the bromine atom at a different position.

    4-Bromoaniline: Lacks the phenoxy group.

    3-Bromophenol: Contains a hydroxyl group instead of an aniline group.

Uniqueness

4-(3-Bromophenoxy)aniline is unique due to the specific positioning of the bromine atom and the phenoxy group, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-(3-bromophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEVQGBOHMXYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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